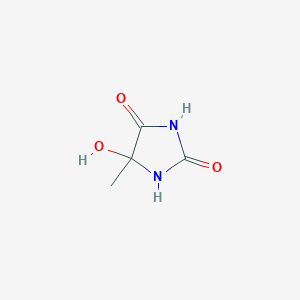
1,2,4-トリエチルベンゼン
概要
説明
1,2,4-Triethylbenzene is an organic compound classified as an aromatic hydrocarbon. It consists of a benzene ring substituted with three ethyl groups at the 1, 2, and 4 positions. This compound is a colorless liquid with a characteristic aromatic odor. It is insoluble in water but soluble in organic solvents.
科学的研究の応用
1,2,4-Triethylbenzene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a model compound in environmental studies.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
Mode of Action
It’s structurally similar compound, 1,2,4-trimethylbenzene, has been studied for its atmospheric oxidation mechanism . The reaction is initiated by OH radicals adding to the carbon atoms of the benzene ring, forming adducts . These adducts then react with O2, leading to the formation of phenolic compounds and peroxy radicals . This might give us some insights into the potential interactions of 1,2,4-Triethylbenzene with its targets.
Biochemical Pathways
It’s structurally similar compound, 1,2,4-trimethylbenzene, is known to undergo atmospheric oxidation, forming various products including phenolic compounds and peroxy radicals .
Pharmacokinetics
It’s structurally similar compound, 1,2,4-trimethylbenzene, is known to be volatile and slightly soluble in water . This suggests that 1,2,4-Triethylbenzene might have similar properties, which could impact its bioavailability.
Result of Action
It’s structurally similar compound, 1,2,4-trimethylbenzene, is known to cause irritation to the eyes, skin, nose, throat, and respiratory system, and can lead to bronchitis and hypochromic anemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,4-Triethylbenzene. For example, it’s structurally similar compound, 1,2,4-Trimethylbenzene, is known to evaporate when exposed to air and dissolve only slightly when mixed with water . These properties suggest that the environmental context can significantly influence the behavior and effects of 1,2,4-Triethylbenzene.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,4-Triethylbenzene can be synthesized through various methods, including:
Alkylation of Benzene: This method involves the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethylation of Xylene: Another approach is the ethylation of 1,2,4-trimethylbenzene (pseudocumene) using ethyl chloride and a catalyst like aluminum chloride.
Industrial Production Methods: Industrially, 1,2,4-triethylbenzene is produced by the alkylation of benzene or xylene derivatives. The process typically involves the use of ethyl chloride and a Lewis acid catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1,2,4-Triethylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into ethyl-substituted cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Produces ethylbenzoic acids or ethylbenzophenones.
Reduction: Yields ethylcyclohexane derivatives.
Substitution: Forms halogenated or nitrated derivatives of 1,2,4-triethylbenzene.
類似化合物との比較
1,2,4-Trimethylbenzene (Pseudocumene): Similar structure but with methyl groups instead of ethyl groups.
1,3,5-Triethylbenzene: Another isomer with ethyl groups at different positions.
1,2,3-Triethylbenzene: Isomer with ethyl groups at the 1, 2, and 3 positions.
Uniqueness: 1,2,4-Triethylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its methyl-substituted analogs, it has different boiling and melting points, solubility, and reactivity in various chemical reactions.
特性
IUPAC Name |
1,2,4-triethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLWIOJSURYFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075034 | |
| Record name | 1,2,4-Triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-44-1 | |
| Record name | 1,2,4-Triethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-triethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-TRIETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9XQ8U6QVK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the neurological effects of 1,2,4-triethylbenzene exposure in animal models?
A1: Research suggests that oral administration of 1,2,4-triethylbenzene can induce sensorimotor neuropathy in rats. [] Studies show that rats exposed to 1,2,4-triethylbenzene experienced a dose- and time-dependent decrease in motor and sensory nerve conduction velocities, along with reduced amplitudes of sensory and muscular action potentials. [] These findings indicate a potential for 1,2,4-triethylbenzene to disrupt the normal function of peripheral nerves.
Q2: How does 1,2,4-triethylbenzene compare to other solvents like n-hexane in terms of neurotoxicity?
A2: While both n-hexane and 1,2,4-triethylbenzene can cause peripheral neuropathy, their mechanisms of action may differ. [, ] N-hexane's neurotoxicity is attributed to its metabolite, 2,5-hexanedione, a gamma-diketone that targets neuronal proteins. [] The precise mechanism for 1,2,4-triethylbenzene remains unclear, and further research is needed to elucidate its specific interactions with neuronal components.
Q3: Are there any potential biomarkers for 1,2,4-triethylbenzene exposure?
A3: Research suggests that 1,2-diacetylbenzene, a potential metabolite of 1,2,4-triethylbenzene, induces a blue chromogen in urine. [] Scientists are investigating this chromogen as a possible biomarker for exposure to aromatic solvents like 1,2,4-triethylbenzene, which could prove valuable in occupational health monitoring.
Q4: Are there any computational chemistry studies on 1,2,4-triethylbenzene?
A4: While specific computational studies focusing on the toxicological properties of 1,2,4-triethylbenzene are limited in the provided research, studies have explored the energetics of nonbonded ortho interactions in alkylbenzenes, including 1,2,4-triethylbenzene. [] These studies contribute to a broader understanding of the structural and energetic properties of this class of compounds.
Q5: What are the implications of the available research on 1,2,4-triethylbenzene for human health?
A5: While further research is needed to determine the specific health risks of 1,2,4-triethylbenzene in humans, the existing animal studies highlight its potential to cause neurological damage. [] This information underscores the importance of minimizing occupational exposure to 1,2,4-triethylbenzene and calls for the development of sensitive biomarkers to monitor exposure levels and potential health effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide](/img/structure/B43813.png)







![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)




